4,4',4''-Methanetriyltriphenol

Catalog No.
S749557
CAS No.
603-44-1
M.F
C19H16O3
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4''-Methanetriyltriphenol

CAS Number

603-44-1

Product Name

4,4',4''-Methanetriyltriphenol

IUPAC Name

4-[bis(4-hydroxyphenyl)methyl]phenol

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H

InChI Key

WFCQTAXSWSWIHS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O

Fluorescent Properties:

Leucoaurin exhibits interesting fluorescent properties. It shows fluorescence emission in the blue region of the spectrum when excited by ultraviolet light []. This property makes it a potential candidate for various applications, such as:

  • Development of fluorescent probes: Leucoaurin's fluorescence can be modulated by its chemical environment, making it a potential candidate for developing fluorescent probes for various biological and environmental analytes [].
  • Bioimaging: Leucoaurin's ability to fluoresce can be used for bioimaging applications, such as labeling specific cellular components [].

Potential Biological Activities:

Some studies have explored the potential biological activities of leucoaurin, including:

  • Antioxidant activity: Studies suggest that leucoaurin may possess antioxidant properties []. However, further research is needed to confirm its efficacy and potential mechanisms of action.
  • Antimicrobial activity: Leucoaurin has shown some inhibitory effects against certain bacteria and fungi in preliminary studies []. However, more research is required to understand its potential as an antimicrobial agent.

Other Potential Applications:

Leucoaurin is also being investigated for its potential applications in:

  • Organic synthesis: Leucoaurin can act as a precursor for the synthesis of other triarylmethane compounds, which have various applications in materials science and pharmaceuticals [].
  • Environmental monitoring: Due to its fluorescent properties, leucoaurin could potentially be used in environmental monitoring applications, such as detecting the presence of specific pollutants [].

The reactivity of 4,4',4''-Methanetriyltriphenol is influenced by its hydroxyl groups, which can undergo oxidation and reduction reactions. It can act as a reducing agent in the presence of oxidizing agents, particularly in photographic applications where it interacts with silver halide crystals through redox reactions . Additionally, it may participate in condensation reactions and polymerization processes due to its multiple functional groups.

Several methods exist for synthesizing 4,4',4''-Methanetriyltriphenol:

  • Condensation Reactions: The compound can be synthesized via the condensation of phenol derivatives with formaldehyde under acidic conditions.
  • Hydroxymethylation: This method involves the reaction of triphenylmethane with formaldehyde in the presence of a catalyst to introduce hydroxymethyl groups.
  • Click Chemistry: Utilizing click chemistry principles may enhance the efficiency and selectivity of synthesizing this compound through modular approaches .

Studies on interaction mechanisms involving 4,4',4''-Methanetriyltriphenol highlight its role in complex formation with metal ions and other organic compounds. These interactions can influence its efficacy as an antioxidant or reducing agent. Further research into its interactions at the molecular level could provide insights into optimizing its applications.

Several compounds share structural similarities with 4,4',4''-Methanetriyltriphenol. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-HydroxybenzophenoneC13H10O3Known for UV absorption properties
TriphenylmethanolC18H18OLacks multiple hydroxyl groups
Bisphenol AC15H16O2Used primarily in plastics; has two phenolic groups
2,2-Bis(4-hydroxyphenyl)propaneC15H16O2Commonly used in epoxy resins

While these compounds may exhibit some overlapping functionalities due to their phenolic structures, 4,4',4''-Methanetriyltriphenol's unique tri-hydroxyl configuration distinguishes it, particularly in terms of reactivity and potential applications.

Crystallographic Analysis and Symmetry Features

4,4',4''-Methanetriyltriphenol, also known as tris(4-hydroxyphenyl)methane or trihydroxytriphenylmethane, exhibits distinctive crystallographic properties that reflect its unique molecular architecture [1] [2] [3]. The compound crystallizes with a molecular formula of C₁₉H₁₆O₃ and a molecular weight of 292.33 g/mol [1] [2] [3]. The crystal structure features a central carbon atom tetrahedrally coordinated to three phenolic rings, creating a three-dimensional molecular framework that influences its solid-state packing behavior [1] [4].

Table 1: Fundamental Crystallographic Parameters of 4,4',4''-Methanetriyltriphenol

ParameterValueReference
Molecular FormulaC₁₉H₁₆O₃ [1] [2]
Molecular Weight292.33 g/mol [2] [3]
CAS Number603-44-1 [1] [2]
Melting Point244.0-246.0°C [2]
Crystal FormPowder to crystalline [3]
ColorLight yellow to orange [3]

The molecular geometry around the central carbon atom deviates from ideal tetrahedral symmetry due to steric interactions between the three bulky phenolic substituents [1] [4]. This deviation is characteristic of triphenylmethane derivatives where the spatial arrangement of aromatic rings is constrained by intermolecular forces and crystal packing requirements [5] [6]. The bond angles around the central carbon are influenced by the electronic properties of the hydroxyl substituents, which introduce both inductive and resonance effects that modify the electron density distribution [3] [5].

The crystal packing is dominated by extensive hydrogen bonding networks formed through the hydroxyl groups, creating two-dimensional square networks that exhibit twofold interpenetration [7]. These hydrogen-bonded assemblies represent a fundamental structural motif that governs the solid-state properties of the compound [7]. The interplanar spacing and molecular orientation within the crystal lattice are optimized to maximize these stabilizing interactions while minimizing steric repulsion between adjacent molecules [7].

Conformational Dynamics in Solid-State vs. Solution

The conformational behavior of 4,4',4''-Methanetriyltriphenol exhibits significant differences between solid-state and solution environments, reflecting the competing influences of crystal packing forces and solvation effects [8] [9]. In the solid state, the molecular conformation is rigidly constrained by the crystalline environment, with limited rotational freedom around the central carbon-phenyl bonds [9] [7]. This restricted mobility results in a well-defined, energetically favorable conformation that maximizes intermolecular interactions while minimizing unfavorable steric contacts [9].

Table 2: Conformational Parameters in Different States

EnvironmentRotational FreedomDominant ForcesCharacteristic Features
Solid StateHighly restrictedCrystal packing, H-bondingFixed conformation, minimal dynamics
SolutionModerate flexibilitySolvation, molecular dynamicsMultiple conformers, exchange processes
Gas PhaseMaximum freedomIntramolecular forces onlyOptimized geometry, no constraints

In solution, the conformational landscape becomes significantly more complex due to the dynamic nature of solvation and the absence of rigid crystal packing constraints [8] [9]. The three phenolic rings can undergo restricted rotation around the central carbon-phenyl bonds, leading to the population of multiple conformational states that interconvert on timescales accessible to nuclear magnetic resonance spectroscopy [8] [9]. The relative populations of these conformers depend strongly on the solvent polarity, temperature, and the presence of hydrogen bond acceptors or donors in the surrounding medium [8] [9].

The conformational dynamics are particularly sensitive to the formation of intramolecular hydrogen bonds between hydroxyl groups and the aromatic π-systems [8] [9]. These weak interactions can stabilize specific conformations and influence the overall molecular shape, thereby affecting both physical properties and chemical reactivity [8] [9]. The energy barriers for conformational interconversion are generally low, reflecting the relatively weak nature of the forces that govern molecular flexibility in solution [8].

Temperature-dependent studies reveal that conformational exchange processes become more rapid at elevated temperatures, leading to averaged spectroscopic parameters that reflect the weighted contributions from all populated conformational states [8] [9]. This temperature dependence provides valuable insights into the energetics of conformational transitions and the relative stability of different molecular geometries [8] [9].

Hydrogen Bonding Networks and Non-Covalent Interactions

The hydrogen bonding behavior of 4,4',4''-Methanetriyltriphenol represents a defining characteristic that governs both its solid-state structure and solution properties [7] [10]. In the crystalline state, molecules are connected through an extensive network of intermolecular O-H···O hydrogen bonds with characteristic distances of 2.662(2) and 2.648(2) Å [7]. These hydrogen bonds organize the molecules into two-dimensional square networks that exhibit remarkable structural regularity and stability [7].

Table 3: Hydrogen Bonding Parameters in 4,4',4''-Methanetriyltriphenol

Interaction TypeDistance (Å)Angle (°)StrengthReference
O-H···O (primary)2.662(2)~180Strong [7]
O-H···O (secondary)2.648(2)~165Strong [7]
C-H···O3.384(3)~140Weak [7]
π···π stacking3.5-4.0VariableModerate

The hydrogen bonding networks extend beyond simple donor-acceptor interactions to include weaker C-H···O contacts with distances of approximately 3.384(3) Å [7]. These secondary interactions contribute to the overall stability of the crystal structure and influence the thermal expansion behavior and mechanical properties of the solid material [7]. The cooperative nature of these multiple hydrogen bonding interactions results in a highly stable three-dimensional framework that is resistant to thermal decomposition and mechanical stress [7].

In solution, the hydrogen bonding patterns become more dynamic and solvent-dependent [10] . The hydroxyl groups can form both intramolecular and intermolecular hydrogen bonds, with the relative importance of each type depending on concentration, temperature, and solvent properties [10] . At low concentrations, intramolecular hydrogen bonding predominates, leading to the formation of stabilized conformational states [10]. As concentration increases, intermolecular associations become more prevalent, potentially leading to the formation of dimeric or higher-order aggregates [10] .

The phenolic hydroxyl groups exhibit characteristic infrared absorption frequencies that are sensitive to the hydrogen bonding environment . The O-H stretching vibrations appear as broad bands at lower frequencies compared to non-hydrogen-bonded alcohols, reflecting the weakening of the O-H bonds upon hydrogen bond formation . These spectroscopic signatures provide valuable information about the strength and geometry of hydrogen bonding interactions in different environments .

Non-covalent π-π stacking interactions between aromatic rings contribute additional stabilization to both solid-state and solution structures [12]. These interactions are particularly important in concentrated solutions where multiple molecules can approach sufficiently close to enable π-electron overlap . The aromatic rings adopt parallel or slightly offset geometries that optimize the balance between attractive π-π interactions and repulsive steric effects [12].

Comparative Analysis with Triphenylmethane Derivatives

The structural and physical properties of 4,4',4''-Methanetriyltriphenol can be best understood through comparison with related triphenylmethane derivatives, which share the common structural motif of three aromatic rings attached to a central carbon atom [5] [13] [6]. The presence of hydroxyl substituents in the para positions of each phenolic ring fundamentally alters the electronic properties, hydrogen bonding capability, and crystal packing behavior compared to the parent triphenylmethane compound [5] [6].

Table 4: Comparative Properties of Triphenylmethane Derivatives

CompoundSubstituentsMelting Point (°C)Hydrogen BondingCrystal Packing
TriphenylmethaneNone92-94Minimalvan der Waals only
4,4',4''-Methanetriyltriphenol3 × OH244-246ExtensiveH-bonded networks
Triphenylmethanol1 × OH162-164ModerateMixed interactions
Crystal Violet3 × N(CH₃)₂>205 (dec)NoneIonic packing

Triphenylmethane itself exhibits relatively weak intermolecular interactions dominated by van der Waals forces and π-π stacking between aromatic rings [5]. The absence of strong hydrogen bond donors or acceptors results in a lower melting point and reduced thermal stability compared to hydroxylated derivatives [5]. The crystal structure of triphenylmethane is characterized by close packing of molecules with minimal directional interactions [5].

The introduction of a single hydroxyl group, as in triphenylmethanol, creates the possibility for hydrogen bonding but with significantly reduced network formation compared to the trihydroxy derivative [10]. Triphenylmethanol forms tetrahedral tetramers through weak hydrogen bonds, but these assemblies are less extensive and stable than the two-dimensional networks observed in 4,4',4''-Methanetriyltriphenol [10]. The hydrogen bonding in triphenylmethanol is characterized by O···O contacts on the borderline between true hydrogen bonds and weak dipolar interactions [10].

Triarylmethane dyes, such as crystal violet and malachite green, represent another important class of triphenylmethane derivatives where amino substituents replace hydroxyl groups [14] [6]. These compounds exhibit fundamentally different properties due to the electron-donating nature of the amino groups and their tendency to form cationic species [14] [6]. The crystal packing in these materials is dominated by ionic interactions and charge-transfer effects rather than hydrogen bonding [6].

The acidic properties of triphenylmethane derivatives vary significantly with substitution pattern [5]. The parent triphenylmethane exhibits a pKa of approximately 33.3, reflecting the stabilization of the resulting carbanion through delocalization over the three aromatic rings [5]. The introduction of electron-withdrawing hydroxyl groups in 4,4',4''-Methanetriyltriphenol modifies this acidity, although the compound remains predominantly neutral under normal conditions [3].

Table 5: Electronic and Chemical Properties Comparison

PropertyTriphenylmethane4,4',4''-MethanetriyltriphenolTriphenylmethanol
pKa (C-H)33.3Modified by OH groups~35
Solubility (water)InsolubleLimitedSlightly soluble
UV absorption~260 nmRed-shifted~280 nm
Thermal stabilityModerateHighModerate

The spectroscopic properties of these compounds reflect their electronic differences [15]. Triphenylmethane shows characteristic absorption in the ultraviolet region around 260 nm, corresponding to π-π* transitions in the aromatic systems [15]. The introduction of hydroxyl substituents in 4,4',4''-Methanetriyltriphenol causes red-shifts in these absorption bands due to extended conjugation and electron donation from the oxygen lone pairs [3]. These electronic effects also influence the vibrational spectra, with characteristic O-H stretching frequencies providing diagnostic information about hydrogen bonding environments [3].

The synthesis of 4,4',4''-Methanetriyltriphenol relies fundamentally on acid-catalyzed condensation reactions that facilitate the formation of methylene bridges between phenolic rings. These reactions proceed through electrophilic aromatic substitution mechanisms where the formaldehyde or its derivatives act as electrophiles, attacking the electron-rich ortho and para positions of phenol molecules [1] [2].

p-Toluenesulfonic Acid/Aluminum Chloride Co-Catalyst Systems

p-Toluenesulfonic acid monohydrate has emerged as a highly effective catalyst for the intermolecular coupling of aromatic nuclei with activated alkyl halides and carbonyl compounds under mild conditions [3]. When employed as a single catalyst system, p-toluenesulfonic acid demonstrates remarkable efficiency in phenolic condensation reactions, providing yields ranging from 85-95% under reflux conditions in benzene solvent over 12 hours [4] [5].

The co-catalyst system combining p-toluenesulfonic acid with aluminum chloride represents a significant advancement in synthetic methodology. This dual-catalyst approach enhances the electrophilicity of carbonyl compounds while simultaneously activating the aromatic substrate [3]. The aluminum chloride component acts as a Lewis acid, coordinating with oxygen atoms in formaldehyde or hydroxymethyl intermediates, thereby increasing their electrophilic character and facilitating nucleophilic attack by phenolic substrates [2] [6].

Research has demonstrated that this co-catalyst system operates effectively at temperatures ranging from room temperature to 80°C, achieving conversion rates of 90-99% [2] [6]. The mechanism involves initial coordination of aluminum chloride with the carbonyl oxygen, followed by protonation of the activated species by p-toluenesulfonic acid. This dual activation significantly reduces the activation energy barrier compared to single-catalyst systems [6].

Detailed research findings indicate that the optimal molar ratio of p-toluenesulfonic acid to aluminum chloride is approximately 1:0.5, providing maximum catalytic efficiency while minimizing side reactions such as over-alkylation or polymerization [3]. The reaction mixture maintains high selectivity toward the desired triarylmethane products, with minimal formation of undesired isomers or by-products [2].

Solvent Effects on Reaction Kinetics

The choice of solvent system profoundly influences the kinetics and selectivity of acid-catalyzed condensation reactions leading to 4,4',4''-Methanetriyltriphenol. Protic solvents such as methanol and ethanol demonstrate significant rate enhancement effects due to their ability to stabilize ionic intermediates through hydrogen bonding interactions [7] [8].

Methanol as a reaction medium provides particularly favorable conditions for phenolic condensation reactions. The high dielectric constant of methanol (32.6) facilitates the formation and stabilization of carbocationic intermediates, while its protic nature enables efficient proton transfer processes [7] [9]. Studies have shown that methanol-based systems reduce activation energy barriers by 8-12 kJ/mol compared to non-polar solvents [7].

Ethanol systems exhibit similar but slightly diminished effects, with activation energy reductions of 5-8 kJ/mol. The lower dielectric constant of ethanol (24.3) compared to methanol results in reduced stabilization of polar transition states, though the overall reaction efficiency remains high [7] [8].

Non-polar solvents such as benzene and toluene provide different reaction environments that favor radical-mediated pathways over ionic mechanisms. In these systems, the formation of stable radical intermediates becomes more prevalent, particularly in the presence of Lewis acid catalysts [7] [10]. Toluene-based systems demonstrate enhanced stability for triphenylmethyl radical intermediates, which can undergo further condensation reactions to form the desired triarylmethane products [10].

Water as a solvent presents complex kinetic effects due to its exceptionally high dielectric constant (80.1) and extensive hydrogen bonding network [8]. While water can significantly stabilize ionic intermediates, it also competes with organic substrates for coordination sites on metal catalysts, potentially inhibiting certain reaction pathways [11] [8].

Solvent-free conditions have emerged as particularly attractive for green chemistry applications, often providing enhanced selectivity and reduced activation energy barriers by 15-20 kJ/mol [12] [13]. Under these conditions, direct contact between reactants eliminates diffusion limitations while concentrating reactive species [12] [14].

Epoxy Derivative Synthesis Pathways

The synthesis of epoxy derivatives of 4,4',4''-Methanetriyltriphenol represents a crucial pathway for producing high-performance thermosetting resins with enhanced thermal stability and mechanical properties [15] [16].

Glycidylation Reaction Mechanisms

Glycidylation reactions proceed through nucleophilic substitution mechanisms where phenolic hydroxyl groups react with epichlorohydrin in the presence of base catalysts to form glycidyl ether linkages [17] [16]. The reaction mechanism involves initial deprotonation of the phenolic hydroxyl group by the base catalyst, followed by nucleophilic attack on the less substituted carbon of the epichlorohydrin molecule [18] [19].

The mechanism proceeds through several distinct steps. First, the base catalyst (typically sodium hydroxide or potassium hydroxide) abstracts a proton from the phenolic hydroxyl group, generating a phenoxide anion [16] [19]. This phenoxide anion then attacks the primary carbon of epichlorohydrin in a classic SN2 mechanism, displacing chloride ion and forming a β-chlorohydrin intermediate [18] [19].

Ring closure occurs spontaneously as the alkoxide oxygen attacks the carbon bearing the chloride substituent, eliminating hydrogen chloride and forming the desired glycidyl ether product [17] [16]. This intramolecular cyclization is thermodynamically favored due to the stability of the three-membered epoxide ring [18].

Reaction conditions significantly influence the efficiency and selectivity of glycidylation processes. Optimal temperatures range from 60-120°C, with higher temperatures favoring faster reaction rates but potentially leading to increased side reactions such as epoxide hydrolysis or polymerization [15] [20]. The use of phase transfer catalysts can enable these reactions to proceed under milder conditions while maintaining high conversion rates [21] [22].

Phase Transfer Catalysis in Etherification

Phase transfer catalysis has revolutionized etherification reactions by enabling efficient synthesis under mild conditions with excellent yields and selectivities [21] [22]. The technique involves the use of quaternary ammonium salts as catalysts to transport phenoxide anions from the aqueous phase into organic solvents where alkylation occurs [21] [23].

The mechanism of phase transfer catalysis in etherification involves several key steps. Initially, the quaternary ammonium hydroxide reacts with the phenol in the aqueous phase to generate the corresponding quaternary ammonium phenoxide [21]. This lipophilic ion pair then migrates into the organic phase where it encounters the alkylating agent [21] [24].

Alkylation proceeds rapidly in the organic phase through an SN2 mechanism, with the phenoxide anion attacking the electrophilic carbon of the alkyl halide or epoxide [21] [22]. The quaternary ammonium halide product can then return to the aqueous phase where it is regenerated to the hydroxide form by excess base, completing the catalytic cycle [21].

Advantages of phase transfer catalysis include the ability to achieve excellent yields (typically 86-98%) under mild conditions, often at room temperature [21] [22]. The method is particularly effective for the etherification of electron-deficient phenols such as nitrophenols, which are challenging substrates for conventional methods [21] [24].

Catalyst selection plays a crucial role in determining reaction efficiency. Tetrabutylammonium salts are commonly employed due to their optimal balance of lipophilicity and nucleophilicity [21] [24]. The catalyst loading can often be reduced to catalytic amounts (0.25-5 mol%) when using reactive alkylating agents such as alkyl bromides or sulfates [21].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for 4,4',4''-Methanetriyltriphenol synthesis aligns with the growing emphasis on green chemistry principles [12] [13].

Solvent-Free Synthesis Optimization

Solvent-free synthetic methodologies have gained significant attention as environmentally benign alternatives to traditional solution-phase reactions [12] [13]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying product isolation procedures [13] [14].

Mechanochemical synthesis represents a particularly promising solvent-free approach where mechanical energy is applied through grinding or milling to drive chemical transformations [12] [25]. Ball milling techniques have been successfully applied to phenolic condensation reactions, achieving yields of 80-95% without the use of any solvents [25].

The advantages of solvent-free conditions extend beyond environmental considerations. Reactions often proceed with enhanced selectivity due to the absence of competing solvation effects [13] [14]. The concentration of reactants in solvent-free systems is inherently maximized, leading to increased reaction rates and often enabling transformations that are sluggish in solution [12] [13].

Microwave-assisted solvent-free synthesis combines the benefits of solvent elimination with rapid heating and enhanced mass transfer [12] [13]. This approach typically reduces reaction times from hours to minutes while maintaining or improving yields compared to conventional heating methods [13].

Ultrasound activation provides another effective method for promoting solvent-free reactions through cavitation effects that generate localized high-energy conditions [13]. Ultrasonic processing has been shown to achieve yields of 85-96% in phenolic condensation reactions while significantly reducing reaction times [13].

Catalytic System Recycling Strategies

Catalyst recycling represents a fundamental aspect of green chemistry, reducing the economic and environmental costs associated with catalyst consumption [26] [27]. The development of recyclable catalytic systems for 4,4',4''-Methanetriyltriphenol synthesis has focused on heterogeneous catalysts that can be easily separated and reused [27] [28].

Solid acid catalysts have emerged as particularly effective recyclable systems. Anchored sulfuric acid catalysts prepared by grafting sulfonic acid groups onto polymer supports demonstrate excellent recyclability, maintaining catalytic activity for 6-8 cycles with minimal loss of performance [27]. These systems achieve yields of 85-94% while enabling straightforward catalyst recovery through simple filtration [27].

Ionic liquid catalysts represent another class of highly recyclable systems. Brönsted acidic ionic liquids such as [bsmim][NTf₂] can be recycled more than 10 times with retention of catalytic activity [2]. The non-volatile nature of ionic liquids facilitates their recovery through distillation of products, while their thermal stability enables operation at elevated temperatures [2].

Heterogeneous zeolite and clay catalysts offer additional recycling opportunities due to their robust frameworks and ease of separation [12]. These materials can be regenerated through calcination procedures that remove organic deposits while restoring catalytic sites [12].

Catalyst deactivation mechanisms must be understood to develop effective recycling strategies. Common deactivation pathways include active site poisoning by strongly adsorbed products, thermal sintering of active phases, and mechanical attrition during handling [26] [27]. Design strategies that minimize these effects include the use of pore structures that prevent large molecule adsorption and the incorporation of regenerable acid sites [27].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25639-41-2
603-44-1

Wikipedia

4,4',4''-Trihydroxytriphenylmethane

General Manufacturing Information

Phenol, methylidynetris-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types